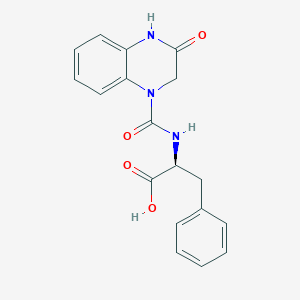
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which incorporates a tetrahydroquinoxaline moiety. The molecular formula is C15H16N2O3, and it features a carboxamido group that enhances its biological interactions.
1. Antiproliferative Activity
Recent studies have demonstrated that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 13d showed potent activity against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .
- The mechanism involves inhibition of tubulin polymerization and induction of apoptosis, suggesting potential as an antitumor agent targeting the colchicine binding site .
2. PARP-1 Inhibition
The compound also exhibits promising activity as a PARP-1 inhibitor:
- A series of quinoxaline derivatives were evaluated for their PARP-1 inhibitory activity using a colorimetric assay. The IC50 values ranged from 2.31 to 57.35 nM, indicating a strong inhibitory effect compared to the reference drug Olaparib .
- Notably, certain substitutions on the quinoxaline core enhanced inhibitory potency, highlighting the importance of structural modifications in optimizing biological activity .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle at the G2/M phase, which is critical in cancer therapy as it prevents cancer cells from dividing .
- Induction of Apoptosis : The compound induces apoptotic pathways in cancer cells, which is essential for reducing tumor growth and proliferation .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.126 | Tubulin polymerization inhibition |
| Antiproliferative | SMMC-7721 | 0.071 | Apoptosis induction |
| Antiproliferative | K562 | 0.164 | Cell cycle arrest |
| PARP-1 Inhibition | Various | 2.31 - 57.35 | Competitive inhibition |
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound derivatives:
特性
IUPAC Name |
(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUELDWMJPCTL-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














